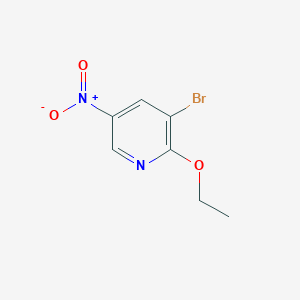

3-Bromo-2-ethoxy-5-nitropyridine

Description

BenchChem offers high-quality 3-Bromo-2-ethoxy-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-ethoxy-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-2-13-7-6(8)3-5(4-9-7)10(11)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFSXOCGFPCFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503679 | |

| Record name | 3-Bromo-2-ethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74919-31-6 | |

| Record name | 3-Bromo-2-ethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-Bromo-2-ethoxy-5-nitropyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-ethoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxy-5-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of a bromine atom, an ethoxy group, and a nitro group on the pyridine scaffold presents a versatile platform for the synthesis of novel bioactive molecules. The physicochemical properties of this compound are paramount as they dictate its behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target engagement. This guide provides a comprehensive overview of the anticipated , drawing upon data from structurally related analogs. Furthermore, it outlines a robust experimental workflow for its full characterization, ensuring scientific integrity and providing actionable insights for researchers in the field.

Structural Analogs and Their Properties

Direct experimental data for 3-Bromo-2-ethoxy-5-nitropyridine is not extensively available in public literature. Therefore, a comparative analysis of its closest structural analogs is essential for predicting its properties. The primary analogs for this analysis are 3-Bromo-2-methoxy-5-nitropyridine, 5-Bromo-2-nitropyridine, and 3-Bromo-2-nitropyridine.

| Property | 3-Bromo-2-methoxy-5-nitropyridine | 5-Bromo-2-nitropyridine | 3-Bromo-2-nitropyridine |

| Molecular Formula | C6H5BrN2O3[1][2] | C5H3BrN2O2 | C5H3BrN2O2[3] |

| Molecular Weight | 233.02 g/mol [2][4] | 203.00 g/mol | 202.99 g/mol [3] |

| Melting Point | 89 °C[2] | 148-152 °C[5] | Not Available |

| Boiling Point | 285.0±35.0 °C (Predicted)[2] | 292.3 °C[5] | Not Available |

| Appearance | Off-white to light yellow solid[1][2] | Light yellow crystalline powder[5] | Not Available |

| Solubility | Sparingly soluble in water[1] | Not Available | Not Available |

| CAS Number | 15862-50-7[1][2] | 39856-50-3 | 54231-33-3[3] |

Anticipated Physicochemical Profile of 3-Bromo-2-ethoxy-5-nitropyridine

Based on the data from its structural analogs, we can project the following physicochemical properties for 3-Bromo-2-ethoxy-5-nitropyridine:

-

Molecular Formula: C7H7BrN2O3

-

Molecular Weight: Approximately 247.05 g/mol .

-

Appearance: Likely a crystalline solid, with a color ranging from off-white to yellow.

-

Melting Point: The melting point is expected to be influenced by the larger ethoxy group compared to the methoxy group in its closest analog. It is anticipated to be in a similar range, possibly slightly lower or higher depending on crystal packing forces.

-

Solubility: Due to the presence of the polar nitro group and the pyridine nitrogen, it is expected to have low to moderate solubility in aqueous solutions and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, the nitro group can make it sensitive to strong reducing agents. The pyridine ring is generally stable, but the bromine atom may be susceptible to nucleophilic displacement under certain conditions.

Experimental Characterization Workflow

A thorough physicochemical characterization is crucial for any novel compound intended for pharmaceutical development. The following workflow outlines a logical sequence of experiments to obtain a comprehensive profile of 3-Bromo-2-ethoxy-5-nitropyridine.

Caption: A logical workflow for the comprehensive physicochemical characterization of a novel chemical entity.

Detailed Experimental Protocol: Aqueous Solubility Determination

The following protocol details the steps for determining the thermodynamic aqueous solubility of 3-Bromo-2-ethoxy-5-nitropyridine using the shake-flask method, a gold standard in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of 3-Bromo-2-ethoxy-5-nitropyridine in a buffered aqueous solution at a physiologically relevant pH (e.g., 7.4).

Materials:

-

3-Bromo-2-ethoxy-5-nitropyridine (crystalline solid, >99% purity)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker incubator (set to 25 °C or 37 °C)

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of 3-Bromo-2-ethoxy-5-nitropyridine in acetonitrile at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct a calibration curve.

-

Sample Preparation: Add an excess amount of solid 3-Bromo-2-ethoxy-5-nitropyridine to a known volume of PBS (pH 7.4) in a sealed vial. The excess solid ensures that equilibrium is reached. A good starting point is to add enough compound to be visibly present as a solid after initial mixing.

-

Equilibration: Place the vials in the shaker incubator at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing of the solid with the solvent.

-

Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is critical to separate the saturated solution from the excess solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. Dilute the filtered supernatant with acetonitrile to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the prepared standard solutions and the diluted sample onto the HPLC system. The concentration of 3-Bromo-2-ethoxy-5-nitropyridine in the sample is determined by comparing its peak area to the calibration curve.

-

Calculation: The aqueous solubility is calculated by multiplying the determined concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Safety and Handling Considerations

Based on the hazard information for its analogs, 3-Bromo-2-ethoxy-5-nitropyridine should be handled with care.[5][6] It is likely to be an irritant to the skin, eyes, and respiratory tract.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data for 3-Bromo-2-ethoxy-5-nitropyridine is limited, a robust physicochemical profile can be anticipated through the careful analysis of its structural analogs. This guide provides a foundational understanding of its likely properties and a clear experimental path forward for its comprehensive characterization. The outlined workflow and protocols are designed to generate the high-quality data necessary to support its advancement in drug discovery and development programs.

References

-

PubChem. 3-Bromo-2-nitropyridine. [Link]

-

PubChem. 2-Bromo-5-nitropyridine. [Link]

-

PubChem. 5-Bromo-3-methoxy-2-nitropyridine. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 15862-50-7 CAS MSDS (3-Bromo-2-methoxy-5-nitropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-2-ethoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxy-5-nitropyridine is a highly functionalized pyridine derivative that serves as a crucial and versatile building block in modern organic synthesis. Its strategic arrangement of a bromine atom, an ethoxy group, and a nitro group on the pyridine core imparts a unique reactivity profile, making it an invaluable intermediate in the field of medicinal chemistry. The pyridine scaffold itself is a privileged structure in drug discovery, and the specific substituents on this molecule offer multiple handles for chemical modification. This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, spectral characterization, reactivity, and applications of 3-Bromo-2-ethoxy-5-nitropyridine, designed to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their work.

Section 1: Molecular Architecture and Physicochemical Properties

The foundational characteristics of 3-Bromo-2-ethoxy-5-nitropyridine stem from its distinct molecular structure, which dictates its physical properties and chemical behavior.

IUPAC Name: 3-Bromo-2-ethoxy-5-nitropyridine CAS Number: 74919-31-6[1][2][3] Molecular Formula: C₇H₇BrN₂O₃[1][2] Molecular Weight: 247.05 g/mol [1][2][3]

The molecule consists of a central pyridine ring substituted at three key positions. The electronic nature of these substituents is critical to understanding the molecule's reactivity:

-

Nitro Group (-NO₂ at C5): This is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

-

Ethoxy Group (-OCH₂CH₃ at C2): This is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions.

-

Bromo Group (-Br at C3): The bromine atom has a dual electronic role, acting as an electron-withdrawing group through induction and a weak electron-donating group through resonance. Crucially, it serves as an excellent leaving group in a variety of cross-coupling reactions.

Physicochemical Data Summary

The physical properties of 3-Bromo-2-ethoxy-5-nitropyridine are summarized below. It is typically a solid at room temperature, a characteristic shared by its close analog, 3-Bromo-2-methoxy-5-nitropyridine, which appears as a pale yellow to light brown crystalline solid.[4]

| Property | Value/Description | Source |

| Physical State | Solid (predicted) | Analogous Compounds[4] |

| Appearance | Off-white to light yellow solid (predicted) | Analogous Compounds[4] |

| Boiling Point | 298.6°C at 760 mmHg (Predicted) | [2] |

| Density | 1.634 g/cm³ (Predicted) | [2] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General Chemical Principles |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 3-Bromo-2-ethoxy-5-nitropyridine is typically achieved through a multi-step sequence starting from more readily available pyridine precursors. A common and efficient strategy involves the nucleophilic aromatic substitution of a corresponding 2-chloro derivative.

General Synthetic Workflow

A logical and field-proven synthetic route involves the initial synthesis of a di-halogenated nitropyridine intermediate, followed by a selective nucleophilic substitution with sodium ethoxide. This approach provides good yields and high purity.

Caption: General Synthetic Pathway to 3-Bromo-2-ethoxy-5-nitropyridine.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methodologies for the synthesis of analogous 2-alkoxypyridines.[5]

-

Synthesis of 3-Bromo-2-chloro-5-nitropyridine (Intermediate C):

-

Causality: The conversion of the hydroxyl group in 3-Bromo-2-hydroxy-5-nitropyridine to a chloride is necessary because chloride is a much better leaving group for the subsequent nucleophilic substitution step. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this transformation.

-

Procedure: To a suspension of 3-Bromo-2-hydroxy-5-nitropyridine (1.0 eq) in an appropriate solvent like acetonitrile, add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise at room temperature. Heat the reaction mixture to reflux (approx. 75-80°C) for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.[6] After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃. The resulting precipitate is filtered, washed with water, and dried to yield 3-Bromo-2-chloro-5-nitropyridine.

-

-

Synthesis of 3-Bromo-2-ethoxy-5-nitropyridine (Target Compound D):

-

Causality: This step is a classic nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitro group at the para-position to the leaving group (chloride) strongly activates the C2 position for nucleophilic attack by the ethoxide ion. Ethanol is used as both the reagent source (in the form of its conjugate base) and the solvent.

-

Procedure: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar). Cool this solution to 0°C. To a stirred solution of 3-Bromo-2-chloro-5-nitropyridine (1.0 eq) in anhydrous ethanol at 0°C, add the freshly prepared sodium ethoxide solution dropwise. Allow the reaction to warm to room temperature and stir for 16-18 hours.[5] Monitor the reaction by TLC. Upon completion, reduce the solvent volume under vacuum and quench the reaction by adding cold water. The precipitated product is collected by filtration, washed with water, and dried to afford 3-Bromo-2-ethoxy-5-nitropyridine.

-

Section 3: Spectroscopic Characterization

Structural elucidation and purity assessment of 3-Bromo-2-ethoxy-5-nitropyridine are performed using standard spectroscopic techniques. While specific experimental data is not widely published, the expected spectra can be reliably predicted based on the known effects of the substituents and data from analogous structures.[7][8]

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (δ 8.0-9.0 ppm). The proton at C4 will be a doublet coupled to the C6 proton. The proton at C6 will appear as a doublet coupled to the C4 proton. Ethoxy Protons: A quartet (δ ~4.5 ppm, -OCH₂-) and a triplet (δ ~1.4 ppm, -CH₃). |

| ¹³C NMR | Aromatic Carbons: Five distinct signals. The carbon bearing the nitro group (C5) will be downfield. The carbon attached to the ethoxy group (C2) will also be significantly downfield. The carbon attached to bromine (C3) will be shielded relative to other carbons due to the heavy atom effect. Ethoxy Carbons: Two signals are expected for the ethoxy group, one for the -OCH₂- carbon (~60-70 ppm) and one for the -CH₃ carbon (~15 ppm).[9] |

| IR Spectroscopy | Asymmetric NO₂ stretch: ~1520-1540 cm⁻¹. Symmetric NO₂ stretch: ~1340-1360 cm⁻¹. C-O stretch (Aryl-Alkyl Ether): ~1250 cm⁻¹ and ~1040 cm⁻¹. C-Br stretch: ~650-680 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 246 and 248, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation: Expect loss of the ethoxy group (-45), nitro group (-46), or ethylene from the ethoxy group (-28). |

Section 4: Reactivity and Applications in Drug Development

The true value of 3-Bromo-2-ethoxy-5-nitropyridine lies in its predictable and versatile reactivity, which allows for its elaboration into more complex molecular architectures. It serves as a powerful scaffold for building libraries of compounds for biological screening.

Key Reaction Pathways

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C3 position is a prime handle for C-C and C-N bond formation via reactions like the Suzuki-Miyaura coupling.[10][11] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR). The Suzuki reaction is a powerful method for creating biaryl compounds, which are common motifs in biologically active molecules.[10][12]

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This transformation is fundamental as it introduces a nucleophilic site, opening up a vast array of subsequent chemical modifications, including amide bond formation, sulfonylation, and the construction of fused heterocyclic rings like imidazoles or pyrazines.[11][13]

Logical Flow of Application in Medicinal Chemistry

Caption: Reactivity and Derivatization Pathways for Drug Discovery.

This strategic derivatization makes the parent molecule a key intermediate in the synthesis of compounds targeting a range of diseases, including cancer and viral infections, similar to its analogs.[4][11]

Section 5: Safety and Handling

As a halogenated nitropyridine derivative, 3-Bromo-2-ethoxy-5-nitropyridine should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, data from closely related compounds provide essential guidance.

-

Hazards: Compounds in this class are generally considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-2-ethoxy-5-nitropyridine is a molecule of significant strategic importance for chemical synthesis. Its value is derived not from any intrinsic biological activity, but from its carefully orchestrated arrangement of functional groups. The interplay between the electron-donating ethoxy group, the electron-withdrawing nitro group, and the synthetically versatile bromine atom creates a powerful platform for generating molecular diversity. For researchers in drug discovery and development, a thorough understanding of its structure, reactivity, and handling is paramount to unlocking its full potential in the creation of novel therapeutics and other advanced chemical materials.

References

-

PubChem. 3-Bromo-2-hydroxy-5-nitropyridine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

Ina Pharmaceuticals. Product Details: 3-Bromo-2-Ethoxy-5-Nitropyridine. [Link]

-

Albaugh. Safety Data Sheet: BROMICIDE® GRANULES (US). [Link]

-

YouTube. The Suzuki reaction: Reaction mechanism chemistry tutorial. [Link]

-

MDPI. 3-(3-Bromophenyl)-7-acetoxycoumarin. [Link]

-

National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

-

Doc Brown's Chemistry. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm. [Link]

-

Sriven Pharmachem India Pvt Ltd. Products. [Link]

Sources

- 1. 74919-31-6|3-Bromo-2-ethoxy-5-nitropyridine|BLD Pharm [bldpharm.com]

- 2. 2-Ethoxy-3-Bromo-5-Nitropyridine | CAS: 74919-31-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Welcome to Ina Pharmaceuticals [inapharma.in]

- 4. Page loading... [wap.guidechem.com]

- 5. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Bromo-3-nitropyridine(19755-53-4) 1H NMR [m.chemicalbook.com]

- 9. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 3-Bromo-2-hydroxy-5-nitropyridine | C5H3BrN2O3 | CID 613279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. tcichemicals.com [tcichemicals.com]

3-Bromo-2-ethoxy-5-nitropyridine solubility data

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-ethoxy-5-nitropyridine

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Chemical Development

In the realms of pharmaceutical sciences and synthetic chemistry, the journey of a molecule from a laboratory curiosity to a viable product is paved with critical data points. Among the most fundamental of these is solubility. For a compound like 3-Bromo-2-ethoxy-5-nitropyridine, a substituted pyridine derivative with potential applications as a building block in medicinal chemistry, understanding its behavior in various solvents is not merely an academic exercise. It is the cornerstone of rational drug design, formulation development, and process chemistry. Poor solubility can terminate the development of an otherwise promising drug candidate, hindering its absorption and bioavailability. Conversely, a well-characterized solubility profile enables chemists to select appropriate reaction media, and allows formulators to design effective delivery systems.

This guide provides a comprehensive technical overview of 3-Bromo-2-ethoxy-5-nitropyridine, from its core physicochemical properties to a detailed, field-proven protocol for the experimental determination of its solubility. It is designed for the hands-on researcher, offering not just methods, but the scientific rationale behind them, ensuring that the data generated is both accurate and meaningful.

Section 1: Physicochemical Characterization

Before delving into solubility, a foundational understanding of the molecule's intrinsic properties is essential. These characteristics govern its interactions at the molecular level.

Table 1: Physicochemical Properties of 3-Bromo-2-ethoxy-5-nitropyridine

| Property | Data | Source |

| Chemical Name | 3-Bromo-2-ethoxy-5-nitropyridine | - |

| CAS Number | 74919-31-6 | [1] |

| Molecular Formula | C₇H₇BrN₂O₃ | - |

| Molecular Weight | 247.05 g/mol | - |

| Appearance | Expected to be a solid | Inferred |

| Predicted pKa | -2.99 ± 0.20 (for the similar 3-Bromo-2-methoxy-5-nitropyridine) | [2] |

| Predicted XLogP3 | 1.7 (for the similar 3-Bromo-2-methoxy-5-nitropyridine) | [3] |

Note: Some properties are inferred from structurally similar compounds due to limited publicly available data for this specific molecule.

The structure of 3-Bromo-2-ethoxy-5-nitropyridine is a tapestry of functional groups, each contributing to its overall polarity and potential for intermolecular interactions. The pyridine ring itself is polar. The nitro group (-NO₂) is a strong electron-withdrawing group, significantly increasing the molecule's polarity. The ethoxy group (-OCH₂CH₃) introduces both a polar ether linkage and a non-polar ethyl component. The bromine atom adds to the molecular weight and electronegativity. This structural complexity suggests a nuanced solubility profile.

Caption: Molecular structure and key functional groups influencing solubility.

Section 2: Theoretical Solubility Assessment

The principle of "like dissolves like" provides a robust framework for predicting solubility.[4][5] By analyzing the polarity of 3-Bromo-2-ethoxy-5-nitropyridine and potential solvents, we can formulate a hypothesis about its behavior.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of multiple polar groups (nitro, ether, pyridine nitrogen) suggests some affinity for polar solvents. However, the overall molecular size and the non-polar hydrocarbon character of the ethoxy group will likely limit its solubility in water. It is expected to be sparingly soluble in water but may show moderate solubility in alcohols like ethanol, which can engage in hydrogen bonding and also have a non-polar component.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at dissolving polar molecules without the complexities of hydrogen bond donation. Due to the significant dipole moment imparted by the nitro group and the pyridine ring, 3-Bromo-2-ethoxy-5-nitropyridine is predicted to exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

-

Non-polar Solvents (e.g., Hexane, Toluene): The molecule's significant polarity makes it unlikely to be soluble in non-polar solvents like hexane. The "like dissolves like" rule suggests a mismatch between the solute and solvent.[4]

Section 3: Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This section details a rigorous, self-validating protocol for quantitatively measuring the solubility of 3-Bromo-2-ethoxy-5-nitropyridine. The shake-flask method, while traditional, remains the gold standard for its reliability.[5]

Causality Behind Experimental Choices

-

Method Selection: The equilibrium shake-flask method is chosen because it ensures the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic one.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath is used to eliminate this variable, ensuring data is reproducible. Room temperature (~25°C) is a standard starting point.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its specificity, sensitivity, and accuracy in quantifying the analyte in a complex matrix. A UV-Vis detector is appropriate as the nitro-aromatic structure will have a strong chromophore.

Safety & Handling Precautions

While specific toxicity data for this compound is limited, the precautionary principle dictates that it should be handled as a hazardous substance based on its chemical class (halogenated nitropyridine).[6][7][8][9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

-

Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh approximately 10 mg of 3-Bromo-2-ethoxy-5-nitropyridine and dissolve it in a suitable solvent (e.g., Acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. This will be used to prepare a calibration curve.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard (e.g., 100, 50, 25, 10, 5, 1 µg/mL). Analyze these by HPLC to generate a standard curve of detector response versus concentration.

-

Sample Preparation: In a series of glass vials, add an excess amount of solid 3-Bromo-2-ethoxy-5-nitropyridine to a known volume (e.g., 2 mL) of each test solvent (e.g., water, ethanol, acetonitrile, hexane). "Excess" means enough solid remains undissolved at equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a constant temperature water bath set to 25°C. Allow the samples to equilibrate for at least 24 hours to ensure saturation is reached.[5]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution and Analysis: Immediately dilute the filtered supernatant with a suitable mobile phase (e.g., acetonitrile) to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.

-

Calculation: Use the peak area from the HPLC analysis and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the solubility in the original solvent.

Solubility (mg/mL) = (Concentration from Curve (mg/mL)) x (Dilution Factor)

Caption: Experimental workflow for solubility determination.

Section 4: Data Presentation & Interpretation

Quantitative solubility data should be presented clearly. The following table serves as a template for recording experimental results.

Table 2: Experimental Solubility of 3-Bromo-2-ethoxy-5-nitropyridine at 25°C

| Solvent | Qualitative Classification | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) |

| Water | e.g., Sparingly Soluble | Record experimental value | Calculate from mg/mL |

| Ethanol | e.g., Soluble | Record experimental value | Calculate from mg/mL |

| Acetonitrile | e.g., Freely Soluble | Record experimental value | Calculate from mg/mL |

| Dimethyl Sulfoxide (DMSO) | e.g., Very Soluble | Record experimental value | Calculate from mg/mL |

| Hexane | e.g., Insoluble | Record experimental value | Calculate from mg/mL |

Section 5: Implications for Research & Drug Development

The solubility data generated is not an endpoint but a critical input for subsequent development decisions.

-

For Synthetic Chemists: Knowing that the compound is likely soluble in polar aprotic solvents like Acetonitrile or DMF guides the choice of reaction media, ensuring a homogeneous reaction environment for predictable kinetics and higher yields.

-

For Formulation Scientists: If aqueous solubility is low (as predicted), this signals the need for formulation strategies to enhance bioavailability for potential oral administration. This could include salt formation (if a suitable acidic or basic handle exists), co-solvent systems, or amorphous solid dispersions. The high solubility in organic solvents like DMSO is useful for in vitro biological screening assays.

Caption: Impact of solubility data on development pathways.

References

- How to determine the solubility of a substance in an organic solvent? (2024).

- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- 3-Bromo-2-methoxy-5-nitropyridine 15862-50-7 wiki. Guidechem.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Loudoun County Public Schools.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

- 74919-31-6|3-Bromo-2-ethoxy-5-nitropyridine|BLD Pharm. BLD Pharm.

- 3-Bromopyridine Safety D

- 15862-50-7, 3-Bromo-2-methoxy-5-nitropyridine Formula. Echemi.

- 5-bromo-2-nitropyridine. Jubilant Ingrevia.

Sources

- 1. 74919-31-6|3-Bromo-2-ethoxy-5-nitropyridine|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Theoretical Analysis of Electron Density in 3-Bromo-2-ethoxy-5-nitropyridine: A Technical Guide for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electron density distribution in 3-Bromo-2-ethoxy-5-nitropyridine. This compound, a substituted pyridine derivative, is of significant interest in medicinal chemistry and materials science due to its potential as a versatile synthetic intermediate.[1][2] Understanding the intricate details of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in novel applications. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical computational protocols. We will delve into the application of Density Functional Theory (DFT) to elucidate the electron density, map the molecular electrostatic potential, and analyze the frontier molecular orbitals. The methodologies outlined herein are designed to be self-validating, providing a robust platform for in-silico analysis.

Introduction: The Significance of Electron Density in Substituted Pyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The introduction of various substituents, such as a bromine atom, an ethoxy group, and a nitro group, dramatically influences the electronic landscape of the pyridine core. In 3-Bromo-2-ethoxy-5-nitropyridine, these modifications create a unique distribution of electron density, which governs its chemical behavior.

-

The Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro moiety significantly deactivates the pyridine ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution.[2]

-

The Bromo Group (-Br): The bromine atom acts as a good leaving group in cross-coupling reactions and also introduces a region of positive electrostatic potential (a σ-hole), which can participate in halogen bonding.[3][4]

-

The Ethoxy Group (-OC2H5): This electron-donating group can influence the molecule's solubility and lipophilicity, crucial parameters in drug design.[2]

A thorough understanding of the interplay of these substituents on the electron density is therefore critical for predicting the molecule's reactivity, designing synthetic pathways, and understanding its potential biological activity.

Theoretical Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules.[5][6][7] It offers a favorable balance between computational cost and accuracy, making it an ideal tool for the analysis of medium-sized organic molecules like 3-Bromo-2-ethoxy-5-nitropyridine.

Foundational Principles of DFT

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density, ρ(r). This is a significant departure from traditional wave-function-based methods, as the electron density is a much simpler quantity to work with than the many-electron wavefunction.

The practical application of DFT relies on the Kohn-Sham equations, which replace the complex many-electron problem with a fictitious system of non-interacting electrons moving in an effective potential. The key component of this effective potential is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation. The choice of the exchange-correlation functional is crucial for obtaining accurate results.

Computational Protocol

The following step-by-step protocol outlines the computational workflow for the theoretical analysis of 3-Bromo-2-ethoxy-5-nitropyridine.

Step 1: Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Employ a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[6][8] The inclusion of polarization and diffuse functions is important for accurately describing the electronic distribution, especially for a molecule with heteroatoms and potential for weak intermolecular interactions.

-

Validation: A true energy minimum is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Step 2: Electron Density and Molecular Electrostatic Potential (MEP) Calculation

-

Objective: To visualize the electron distribution and identify electrophilic and nucleophilic sites.

-

Method: Using the optimized geometry from Step 1, perform a single-point energy calculation with the same functional and basis set. The output of this calculation will be used to generate the electron density isosurface and the MEP map.

-

Interpretation: The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).[3][9][10]

Step 3: Frontier Molecular Orbital (FMO) Analysis

-

Objective: To understand the molecule's reactivity and electronic transitions.

-

Method: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the single-point energy calculation.

-

Interpretation: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.[6][8]

Step 4: Natural Bond Orbital (NBO) Analysis

-

Objective: To analyze intramolecular charge transfer and hyperconjugative interactions.

-

Method: NBO analysis transforms the canonical molecular orbitals into localized orbitals that are more aligned with chemical intuition (i.e., bonds, lone pairs).

-

Interpretation: This analysis provides insights into the delocalization of electron density and the stability of the molecule arising from these interactions.[6][8]

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the theoretical investigation.

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-Bromo-2-methoxy-5-nitropyridine | 15862-50-7 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Genesis of a Key Building Block: A Technical Guide to the Initial Synthesis of 3-Bromo-2-ethoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

In the landscape of medicinal chemistry and drug development, polysubstituted pyridine scaffolds are of paramount importance. Their inherent chemical versatility and ability to mimic biological structures make them privileged motifs in the design of novel therapeutic agents. 3-Bromo-2-ethoxy-5-nitropyridine, a highly functionalized heterocyclic compound, represents a significant building block for the synthesis of a diverse array of complex molecules. The strategic placement of its bromo, ethoxy, and nitro groups offers multiple points for chemical elaboration, rendering it a valuable intermediate in the quest for new pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the logical synthesis of this compound, grounded in established chemical principles and supported by analogous, field-proven methodologies.

A Plausible Pathway: The Logical Synthesis of 3-Bromo-2-ethoxy-5-nitropyridine

While a singular, seminal publication detailing the initial "discovery" of 3-Bromo-2-ethoxy-5-nitropyridine is not readily apparent in the chemical literature, its synthesis can be logically deduced from well-established and reliable chemical transformations. The most rational and efficient synthetic route involves a two-step sequence, commencing with a commercially available and highly reactive starting material, 2-chloro-5-nitropyridine. This pathway is predicated on two fundamental and widely employed reactions in heterocyclic chemistry: nucleophilic aromatic substitution (SNAr) and subsequent electrophilic aromatic substitution.

The overall synthetic strategy is as follows:

The Synthetic Versatility of 3-Bromo-2-ethoxy-5-nitropyridine: A Technical Guide for Researchers

Introduction: A Multifaceted Building Block in Modern Chemistry

3-Bromo-2-ethoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in drug discovery and materials science. Its strategic arrangement of a reactive bromine atom, an activating ethoxy group, and an electron-withdrawing nitro group on a pyridine core imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this versatile scaffold, offering field-proven insights into its application in key synthetic transformations. Understanding the interplay of its functional groups is paramount to harnessing its full potential in the synthesis of complex molecular architectures. The pyridine nucleus itself is a cornerstone in medicinal chemistry, with many derivatives finding use as therapeutic agents.[1]

Core Reactivity Profile: A Trifecta of Functional Group Chemistry

The reactivity of 3-Bromo-2-ethoxy-5-nitropyridine is dominated by three key features: the C-Br bond at the 3-position, the electron-deficient nature of the pyridine ring accentuated by the nitro group, and the nitro group itself. This unique combination allows for a diverse range of chemical manipulations, which will be explored in detail.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing intricate molecular frameworks.[2]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of 3-Bromo-2-ethoxy-5-nitropyridine, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents, which are prevalent in many pharmaceutical compounds.[3]

Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridine. This is followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

System Validation: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

-

Catalyst Introduction: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand. The choice of ligand can be critical and may require screening for optimal results.

-

Reaction Execution: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable precursors for further transformations and are found in various bioactive molecules.[4] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[5]

Causality in Experimental Design: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination. The use of an amine base is crucial for both the deprotonation of the alkyne and as a ligand for the copper catalyst.

Representative Experimental Protocol: Sonogashira Coupling

-

Inert Atmosphere: In a Schlenk flask under an argon atmosphere, dissolve 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.) in a suitable solvent such as THF or DMF.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).

-

Base and Reaction: Add a degassed amine base, typically triethylamine or diisopropylethylamine. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues. The filtrate is then concentrated, and the residue is purified by column chromatography.

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the pharmaceutical industry.[6][7] This reaction allows for the coupling of 3-Bromo-2-ethoxy-5-nitropyridine with a wide range of primary and secondary amines.[8]

Expertise in Catalyst Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation. The base also plays a critical role in facilitating the deprotonation of the amine.

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv.).

-

Substrate Addition: Add 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

-

Solvent and Heating: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) and heat the mixture, typically between 80-110 °C, until the reaction is complete.

-

Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by chromatography.

II. Nucleophilic Aromatic Substitution (SNAr): Exploiting the Electron-Deficient Ring

The presence of the strongly electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the ethoxy group at the 2-position or potentially the bromo group at the 3-position by strong nucleophiles.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The regioselectivity of the attack is governed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Reaction Mixture: In a sealed tube, dissolve 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.) in a polar aprotic solvent such as DMSO or NMP.

-

Nucleophile Addition: Add the desired amine (2.0-3.0 equiv.) and a base like K₂CO₃ or triethylamine if the amine salt is used.

-

Heating: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor its progress.

-

Isolation: After completion, cool the mixture, pour it into water to precipitate the product, which can then be collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or chromatography.

III. Reduction of the Nitro Group: Accessing the Corresponding Aniline

The nitro group at the 5-position can be readily reduced to an amino group, providing access to 5-amino-3-bromo-2-ethoxypyridine. This transformation is highly valuable as it introduces a versatile amino functionality that can be further derivatized, for example, through acylation, alkylation, or diazotization reactions.

Controlling the Reduction: A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common and clean method.[9] Alternatively, metal-in-acid reductions, such as with iron in acetic acid or tin(II) chloride in hydrochloric acid, are also effective. The choice of reducing agent can be critical to avoid side reactions, such as hydrodebromination.

Representative Experimental Protocol: Nitro Group Reduction

-

Catalytic Hydrogenation: Dissolve 3-Bromo-2-ethoxy-5-nitropyridine in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. The reaction is then carried out under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.

-

Metal-in-Acid Reduction: Suspend 3-Bromo-2-ethoxy-5-nitropyridine in a solvent such as ethanol or acetic acid. Add iron powder or tin(II) chloride dihydrate and heat the mixture. After the reaction is complete, neutralize the mixture with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent.

Synthesis of 3-Bromo-2-ethoxy-5-nitropyridine

A plausible synthetic route to 3-Bromo-2-ethoxy-5-nitropyridine can be adapted from the synthesis of its methoxy analog.[10] The synthesis would likely start from a commercially available pyridine derivative, followed by a sequence of nitration, bromination, and nucleophilic substitution with ethoxide. The order of these steps is crucial for achieving the desired regiochemistry.

Data Presentation

Table 1: Summary of Key Transformations

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-2-ethoxy-5-nitropyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Amine base | 3-Alkynyl-2-ethoxy-5-nitropyridine |

| Buchwald-Hartwig Amination | Primary/Secondary amine, Pd catalyst, Ligand, Base | 3-Amino-2-ethoxy-5-nitropyridine |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., R₂NH), Heat | 2-Substituted-3-bromo-5-nitropyridine |

| Nitro Group Reduction | H₂/Pd/C or Fe/AcOH | 5-Amino-3-bromo-2-ethoxypyridine |

Visualizations

Diagram 1: Key Reactivity Pathways

Caption: Overview of the primary reaction pathways for 3-Bromo-2-ethoxy-5-nitropyridine.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion

3-Bromo-2-ethoxy-5-nitropyridine is a synthetically valuable building block with a well-defined and predictable reactivity profile. Its utility in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and functional group transformations makes it an attractive starting material for the synthesis of a diverse range of complex molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries in medicinal chemistry and materials science.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 22, 2026, from [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 22, 2026, from [Link]

- Jia, Y. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved January 22, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Retrieved January 22, 2026, from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., Starosotnikov, A. M., & Ioffe, S. L. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules (Basel, Switzerland), 27(17), 5693.

- WO 2014/093566 A1. (2014, June 19). Google Patents.

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society reviews, 40(10), 5084–5121.

- Method for producing Suzuki coupling compound catalysed by a nickel compound. (n.d.). Google Patents.

-

Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. (2026, January 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

- Synthesis of 3-bromo-5-methylpyridine. (n.d.). Google Patents.

-

3-bromo-5-nitropyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

3-Bromo-2-nitropyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives. (n.d.). Google Patents.

-

Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. (2005). Crossref. Retrieved January 22, 2026, from [Link]

-

Yao, J., Blake, P. R., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Semantic Scholar. Retrieved from [Link]

-

A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (2022). MDPI. Retrieved from [Link]

- El-Boraey, H. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved January 22, 2026, from [Link]

- US 9,000,161 B2. (2013, February 7). Google Patents.

-

Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]

- 4. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

3-Bromo-2-ethoxy-5-nitropyridine safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-ethoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is based on the safety and handling protocols of structurally similar compounds. As no specific Safety Data Sheet (SDS) for 3-Bromo-2-ethoxy-5-nitropyridine is publicly available, these recommendations are extrapolated from data on related bromo-nitro-pyridine derivatives. It is imperative to treat 3-Bromo-2-ethoxy-5-nitropyridine with the utmost caution and to conduct a thorough risk assessment before use.

Hazard Identification and GHS Classification

Based on analogous compounds such as 5-bromo-2-nitropyridine, 3-bromo-2-fluoro-5-nitropyridine, and 3-bromo-2-methyl-5-nitropyridine, 3-Bromo-2-ethoxy-5-nitropyridine is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

-

Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[1][2]

-

Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[1][3]

-

Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[1][3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][4][5]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2][4][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][4][5][6]

Signal Word: Danger or Warning

Hazard Pictograms:

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of 3-Bromo-2-ethoxy-5-nitropyridine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1][3][6][7]

Personal Protective Equipment (PPE): Essential for Direct Handling

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in situations where there is a risk of splashing.[4]

-

Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Double-gloving is recommended, especially when handling larger quantities or for prolonged periods. Contaminated gloves should be disposed of immediately.[4][6]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure that cuffs are snug to prevent accidental skin contact.[4][8]

-

Respiratory Protection: If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring a safe laboratory environment.

Handling

-

Avoid Contact: Prevent all contact with skin, eyes, and clothing.[1][4]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4][6] Do not eat, drink, or smoke in the laboratory.[4][5][6]

-

Grounding: For larger quantities, take precautionary measures against static discharge.[5]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][3][4][5][6][7]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3][5][7]

-

Controlled Access: Store in a locked cabinet or a designated area with restricted access.[1][6]

Spill and Emergency Procedures

Prompt and correct response to spills and emergencies can significantly mitigate potential harm.

Spill Response

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Alert: Inform colleagues and the laboratory supervisor.

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: For solid spills, carefully sweep up the material to avoid creating dust.[7] For liquid spills, use an inert absorbent material like vermiculite or sand.[4]

-

Collection: Place the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.[4][8]

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[8]

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

Disposal Considerations

All waste containing 3-Bromo-2-ethoxy-5-nitropyridine must be treated as hazardous waste.

-

Waste Containers: Use clearly labeled, sealed containers for all waste.

-

Professional Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. This should be carried out by a licensed waste disposal company.[1][6][7]

Physical and Chemical Properties

While specific data for 3-Bromo-2-ethoxy-5-nitropyridine is not available, the following table provides data for a closely related compound, 3-Bromo-2-methoxy-5-nitropyridine.

| Property | Value |

| Melting Point | 89°C[9] |

| Boiling Point | 285.0 ± 35.0 °C[9] |

Visualizing Safety Workflows

Hierarchy of Controls

Caption: Hierarchy of controls for handling hazardous chemicals.

Spill Response Workflow

Caption: Step-by-step workflow for responding to a chemical spill.

References

-

PubChem. 3-Bromo-2-methyl-5-nitropyridine. Retrieved from [Link]

-

University of Wyoming. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 3-Bromo-2-methyl-5-nitropyridine | C6H5BrN2O2 | CID 18458822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. uwyo.edu [uwyo.edu]

- 9. 15862-50-7 CAS MSDS (3-Bromo-2-methoxy-5-nitropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide on the Stability of 3-Bromo-2-ethoxy-5-nitropyridine

Introduction

3-Bromo-2-ethoxy-5-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a pyridine ring functionalized with a bromo, an ethoxy, and a nitro group, makes it a versatile intermediate for the synthesis of novel bioactive compounds.[1] The inherent reactivity conferred by these functional groups, however, raises critical questions about the compound's stability under various storage and handling conditions. Understanding the degradation pathways and the intrinsic stability of 3-Bromo-2-ethoxy-5-nitropyridine is paramount for ensuring the quality, safety, and efficacy of any resulting pharmaceutical products.

This technical guide provides a comprehensive overview of the potential stability challenges associated with 3-Bromo-2-ethoxy-5-nitropyridine. We will delve into its anticipated degradation pathways under different stress conditions, drawing insights from the known chemistry of analogous pyridine derivatives. Furthermore, this guide will present a detailed, field-proven protocol for conducting a forced degradation study, a critical step in the development of stable pharmaceutical formulations.

Molecular Structure and Physicochemical Properties

While specific experimental data for 3-Bromo-2-ethoxy-5-nitropyridine is not extensively available in public literature, we can infer its properties from the closely related analogue, 3-Bromo-2-methoxy-5-nitropyridine. It is expected to be a crystalline solid, likely with a pale yellow to light brown appearance.[1] The presence of the ethoxy group, as compared to a methoxy group, may slightly enhance its lipophilicity.

Table 1: Predicted Physicochemical Properties of 3-Bromo-2-ethoxy-5-nitropyridine

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C7H7BrN2O3 | Based on chemical structure. |

| Molecular Weight | 247.05 g/mol | Calculated from the atomic weights of its constituent elements. |

| Appearance | Pale yellow to light brown crystalline solid | Inferred from the appearance of 3-Bromo-2-methoxy-5-nitropyridine.[1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Typical for halogenated and nitrated aromatic compounds. |

| Reactivity | Highly reactive due to electron-withdrawing nitro group and halogen substituent | The nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution.[2][3] |

Anticipated Degradation Pathways

The chemical structure of 3-Bromo-2-ethoxy-5-nitropyridine suggests several potential degradation pathways. The pyridine ring, rendered electron-deficient by the strongly electron-withdrawing nitro group, is susceptible to nucleophilic attack. The bromo and ethoxy substituents, as well as the nitro group itself, are all potential sites for chemical transformation under stress conditions.

Figure 1: Predicted degradation pathways for 3-Bromo-2-ethoxy-5-nitropyridine.

Hydrolysis

Under acidic or basic conditions, the ethoxy group at the 2-position of the pyridine ring is susceptible to hydrolysis. This reaction would lead to the formation of 3-Bromo-2-hydroxy-5-nitropyridine. The ease of this hydrolysis is influenced by the electronic nature of the pyridine ring. The electron-withdrawing nitro group at the 5-position enhances the electrophilicity of the C2 carbon, making it more prone to nucleophilic attack by water or hydroxide ions. The hydrolysis of 2-alkoxypyridines to their corresponding 2-hydroxypyridines is a known transformation.[4]

Nucleophilic Aromatic Substitution

The pyridine ring in 3-Bromo-2-ethoxy-5-nitropyridine is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the nitro group.[5] Both the bromo and the ethoxy groups can potentially act as leaving groups. The relative ease of displacement will depend on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles could displace the bromo group.

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group under various conditions, including catalytic hydrogenation or treatment with reducing metals in acidic media. This transformation would yield 3-Bromo-2-ethoxy-5-aminopyridine. The presence of reducing agents in a formulation or during a synthetic process could lead to this degradation pathway.

Photodegradation

Many nitroaromatic compounds are known to be photolabile.[6] Exposure to ultraviolet or visible light can induce photochemical reactions, leading to a complex mixture of degradation products. The specific photolytic degradation pathway for 3-Bromo-2-ethoxy-5-nitropyridine would need to be elucidated experimentally but could involve ring opening, rearrangement, or reactions with solvent molecules.

Thermal Degradation

At elevated temperatures, brominated organic compounds can undergo thermal decomposition.[7][8] For 3-Bromo-2-ethoxy-5-nitropyridine, this could involve the cleavage of the C-Br bond or other bond scissions, leading to the formation of various degradation products. The presence of other reactive species could also influence the thermal degradation profile.

Forced Degradation Study Protocol

A forced degradation study is essential to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[6][9] The following protocol outlines a comprehensive approach for evaluating the stability of 3-Bromo-2-ethoxy-5-nitropyridine.

Figure 2: Experimental workflow for the forced degradation study.

Materials and Methods

1. Test Substance and Reagents:

-

3-Bromo-2-ethoxy-5-nitropyridine (of known purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H2O2, 30%), analytical grade

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or purified (e.g., Milli-Q)

-

Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

2. Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Diode Array Detector (DAD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

pH meter

-

Analytical balance

-

Oven or heating block

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

3. Preparation of Stock and Stress Samples:

-

Stock Solution: Prepare a stock solution of 3-Bromo-2-ethoxy-5-nitropyridine in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 80°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Basic conditions are often harsher, so starting at room temperature is advisable.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 6% H2O2 to achieve a final concentration of 3% H2O2. Incubate at room temperature and collect samples at various time points.

-

Thermal Degradation: Store the stock solution in a sealed vial at an elevated temperature (e.g., 80°C) in the dark. Also, evaluate the solid compound under the same conditions. Collect samples at various time points.

-

Photolytic Degradation: Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be stored under the same conditions but protected from light.

4. Analytical Methodology:

A stability-indicating HPLC method must be developed and validated. The method should be able to separate the parent compound from all its degradation products.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at multiple wavelengths using a DAD to ensure all components are detected.

-

Injection Volume: 10 µL

-

5. Characterization of Degradation Products:

-

LC-MS: Analyze the stressed samples by LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products. This will provide initial identification.

-

NMR: If a significant degradation product is formed, it should be isolated (e.g., by preparative HPLC) and its structure elucidated using 1H NMR, 13C NMR, and other 2D NMR techniques.

6. Data Analysis and Reporting:

-

Calculate the percentage of degradation for each stress condition.

-